molecular formula C10H19Br B6160025 1-bromo-3,7-dimethyloct-2-ene CAS No. 95653-62-6

1-bromo-3,7-dimethyloct-2-ene

Cat. No.: B6160025
CAS No.: 95653-62-6
M. Wt: 219.2
InChI Key:
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Description

1-Bromo-3,7-dimethyloct-2-ene (1-Br-DMO) is an organic compound with a molecular formula of C9H17Br. It is a colorless liquid with a faint odor, and is soluble in organic solvents. It is used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals and agrochemicals, and in the production of dyes and pigments.

Scientific Research Applications

1-bromo-3,7-dimethyloct-2-ene has been used in scientific research in a variety of fields. For example, it has been used to study the mechanism of action of enzyme inhibitors and as a model compound for studying the structure and reactivity of organic compounds. It has also been used to study the properties of polymers materials and to investigate the effects of organic compounds on the environment.

Mechanism of Action

1-bromo-3,7-dimethyloct-2-ene is believed to act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. This inhibition is thought to be due to the formation of a hydrogen bond between the bromine atom in this compound and the amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including those involved in the metabolism of glucose and fatty acids. In addition, it has been shown to inhibit the growth of cancer cells and to reduce inflammation.

Advantages and Limitations for Lab Experiments

1-bromo-3,7-dimethyloct-2-ene has several advantages for use in laboratory experiments. It is relatively inexpensive, and its solubility in organic solvents makes it easy to work with. In addition, it is relatively stable, and its low toxicity makes it safe to handle. However, it is also relatively volatile, which can make it difficult to store and handle in the lab.

Future Directions

1-bromo-3,7-dimethyloct-2-ene has potential for use in a variety of fields, including drug development, agriculture, and the production of dyes and pigments. In addition, it could be used to study the structure and reactivity of organic compounds, as well as the mechanism of action of enzyme inhibitors. Further research could also be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential for use in the treatment of diseases.

Synthesis Methods

1-bromo-3,7-dimethyloct-2-ene can be synthesized from the reaction of 1-bromo-3,7-dimethyloctane (this compound) and ethylene oxide in the presence of a catalyst. The reaction yields this compound as the main product, with traces of other products such as 1-bromo-3,7-dimethyloctane oxide and 1-bromo-3,7-dimethyloctanol.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-3,7-dimethyloct-2-ene can be achieved through a three-step process involving the conversion of starting materials to intermediates and finally to the target compound.", "Starting Materials": [ "2-methyl-3-pentanol", "1-bromo-2-methyl-3-pentene", "sodium bromide", "sulfuric acid", "sodium hydroxide", "magnesium", "ethyl bromide", "3-methyl-3-hexene" ], "Reaction": [ "Step 1: Conversion of 2-methyl-3-pentanol to 1-bromo-2-methyl-3-pentene", "React 2-methyl-3-pentanol with sulfuric acid to form the corresponding alkene intermediate", "React the intermediate with sodium bromide to form 1-bromo-2-methyl-3-pentene", "Step 2: Conversion of 1-bromo-2-methyl-3-pentene to 3-methyl-3-hexene", "React 1-bromo-2-methyl-3-pentene with magnesium to form the corresponding Grignard reagent", "React the Grignard reagent with ethyl bromide to form 3-methyl-3-hexene", "Step 3: Conversion of 3-methyl-3-hexene to 1-bromo-3,7-dimethyloct-2-ene", "React 3-methyl-3-hexene with hydrogen bromide to form 3-bromo-3-methylhexane", "React 3-bromo-3-methylhexane with sodium hydroxide to form 1-bromo-3,7-dimethyloct-2-ene" ] }

95653-62-6

Molecular Formula

C10H19Br

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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